6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 847199-06-8
VCID: VC4405567
InChI: InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-9-5-7-12-8-6-10(9)11;/h2-4,12H,5-8H2,1H3;1H
SMILES: COC1=CC=CC2=C1CCNCC2.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride

CAS No.: 847199-06-8

Cat. No.: VC4405567

Molecular Formula: C11H16ClNO

Molecular Weight: 213.71

* For research use only. Not for human or veterinary use.

6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride - 847199-06-8

Specification

CAS No. 847199-06-8
Molecular Formula C11H16ClNO
Molecular Weight 213.71
IUPAC Name 6-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-9-5-7-12-8-6-10(9)11;/h2-4,12H,5-8H2,1H3;1H
Standard InChI Key YFXRKXYNQZWTGH-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1CCNCC2.Cl

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features a benzo[d]azepine backbone, where a benzene ring is fused to a partially hydrogenated azepine ring (Figure 1). The azepine ring exists in a 2,3,4,5-tetrahydro configuration, indicating saturation at four of its seven positions. A methoxy (-OCH₃) group is substituted at the 6-position of the benzene ring, while the hydrochloride salt forms via protonation of the azepine nitrogen .

Molecular Formula: C₁₁H₁₆ClNO
Molecular Weight: 213.70 g/mol
CAS Registry Number: 2361633-86-3 (hydrochloride salt); 90047-53-3 (free base) .

IUPAC and Common Names

  • IUPAC Name: 6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride .

  • Alternative Designations: 6-Methoxy-1,3,4,5-tetrahydro-2H-3-benzazepine hydrochloride .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves a two-step process:

  • Formation of the Benzazepine Core: Starting from a substituted benzazepinone, lithium aluminum hydride (LAH) reduction in tetrahydrofuran (THF) yields the free base .

  • Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt .

Representative Procedure :

  • A solution of 8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.46 g, 7.63 mmol) in THF is reduced with LAH (725 mg, 19.1 mmol) under reflux for 4 hours.

  • The mixture is quenched with water and NaOH, filtered, and concentrated.

  • The free base is treated with HCl to precipitate the hydrochloride salt (yield: 89–96%, purity: 95%) .

Physicochemical Properties

Physical Characteristics

  • Appearance: White to off-white powder .

  • Melting Point: 246–247°C .

  • Solubility: Freely soluble in polar solvents (e.g., water, methanol) .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 6.61 (dd, J = 8.1, 2.7 Hz, 1H), 6.68 (d, J = 2.7 Hz, 1H), 6.98 (d, J = 8.2 Hz, 1H), 3.70 (s, 3H, -OCH₃), 2.70–2.80 (m, 8H, azepine protons) .

Hazard StatementPrecautionary Measures
H302: Harmful if swallowedAvoid ingestion; use protective gloves.
H315: Causes skin irritationWear protective clothing.
H319: Causes serious eye irritationUse eye protection.
H335: May cause respiratory irritationUse in well-ventilated areas.

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